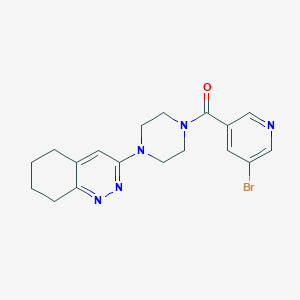![molecular formula C8H18Cl2N2 B2622518 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 909186-53-4](/img/structure/B2622518.png)
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with isopropyl halides under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the isopropyl group.
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane: The parent compound without the dihydrochloride salt form.
Uniqueness
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific structural features, including the isopropyl group and the dihydrochloride salt form . These features contribute to its distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
IUPAC Name |
2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJMUPUESUOYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CC1CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2622435.png)

![(2Z)-3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2622437.png)


![N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2622443.png)

![N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2622445.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2622447.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2622448.png)


![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2622457.png)
![N-{3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propyl}methanesulfonamide](/img/structure/B2622458.png)
